Cyclohexane, 2-propynylidene- Cyclohexane, 2-propynylidene-
Brand Name: Vulcanchem
CAS No.: 2806-45-3
VCID: VC14222981
InChI: InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h1,6H,3-5,7-8H2
SMILES:
Molecular Formula: C9H12
Molecular Weight: 120.19 g/mol

Cyclohexane, 2-propynylidene-

CAS No.: 2806-45-3

Cat. No.: VC14222981

Molecular Formula: C9H12

Molecular Weight: 120.19 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexane, 2-propynylidene- - 2806-45-3

Specification

CAS No. 2806-45-3
Molecular Formula C9H12
Molecular Weight 120.19 g/mol
IUPAC Name prop-2-ynylidenecyclohexane
Standard InChI InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h1,6H,3-5,7-8H2
Standard InChI Key KDDPBZDSQZBJHB-UHFFFAOYSA-N
Canonical SMILES C#CC=C1CCCCC1

Introduction

Molecular Architecture and Bonding

Composition and Connectivity

Cyclohexane, 2-propynylidene- consists of 9 carbon atoms and 12 hydrogen atoms, forming a molecular formula of C₉H₁₂ . The molecule features a cyclohexane ring with a propynylidene group (-C≡C-CH₂) attached at the second carbon position. Key bonding characteristics include:

  • 21 total bonds: 9 non-hydrogen bonds, comprising 1 double bond (C=C), 1 triple bond (C≡C), and 1 six-membered cyclohexane ring .

  • Hybridization: The sp³-hybridized cyclohexane ring adopts a chair conformation, while the sp-hybridized triple bond and sp²-hybridized double bond introduce planar geometry to the propargyl substituent.

Structural Representation

The SMILES notation C#CC=C1CCCCC1 succinctly encodes the molecule’s connectivity . This string denotes a cyclohexane ring (C1CCCCC1) with a propargyl group (C#CC=) attached to the second carbon. The 2D skeletal structure highlights the juxtaposition of saturated and unsaturated regions, which may influence stereoelectronic interactions.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular formulaC₉H₁₂
Molecular weight120.19 g/mol
Total bonds21 (9 non-H)
Hybridization featuressp³ (ring), sp²/sp (substituent)
Ring strainMinimal (chair conformation)

Reactivity and Functionalization

Electrophilic Susceptibility

The propynylidene group’s electron-rich triple bond is prone to electrophilic attacks. Potential reactions include:

  • Hydrohalogenation: Addition of HX across the triple bond to form vinyl halides.

  • Cycloadditions: Participation in [2+2] or Diels-Alder reactions with dienophiles/dienes.

  • Metal coordination: The alkyne may act as a ligand for transition metals, enabling catalytic transformations.

Ring-Directed Transformations

The cyclohexane ring’s chair conformation influences the spatial accessibility of the propynylidene group. Axial vs. equatorial positioning of substituents could modulate reaction kinetics and regioselectivity.

Computational and Spectroscopic Insights

Predicted Spectral Features

  • IR spectroscopy: Strong absorption bands near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).

  • NMR spectroscopy:

    • ¹H NMR: Deshielded protons on the propargyl group (δ 1.8–2.5 ppm) and cyclohexane protons (δ 1.4–1.7 ppm).

    • ¹³C NMR: Triple-bond carbons at δ 70–85 ppm (sp-hybridized), double-bond carbon at δ 120–130 ppm (sp²).

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